molecular formula C8H3BrF6Zn B14876215 (2,5-Bis(trifluoromethyl)phenyl)Zinc bromide

(2,5-Bis(trifluoromethyl)phenyl)Zinc bromide

Cat. No.: B14876215
M. Wt: 358.4 g/mol
InChI Key: BWRLYJOLWNMTFU-UHFFFAOYSA-M
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Description

(2,5-bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-bis(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 2,5-bis(trifluoromethyl)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,5bis(trifluoromethyl)bromobenzene+Zn(2,5bis(trifluoromethyl)phenyl)zinc bromide2,5-\text{bis(trifluoromethyl)bromobenzene} + \text{Zn} \rightarrow (2,5-\text{bis(trifluoromethyl)phenyl)zinc bromide} 2,5−bis(trifluoromethyl)bromobenzene+Zn→(2,5−bis(trifluoromethyl)phenyl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-bis(trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups in the product molecules can enhance their biological activity and stability.

Scientific Research Applications

(2,5-bis(trifluoromethyl)phenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2,5-bis(trifluoromethyl)phenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to a suitable electrophilic partner in the presence of a catalyst. The trifluoromethyl groups enhance the reactivity of the phenyl group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophilic partner and the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (3-(trifluoromethyl)phenyl)zinc bromide
  • (4-(trifluoromethyl)phenyl)zinc bromide

Uniqueness

Compared to similar compounds, (2,5-bis(trifluoromethyl)phenyl)zinc bromide is unique due to the presence of two trifluoromethyl groups at the 2 and 5 positions on the phenyl ring. This structural feature enhances its reactivity and stability, making it a more versatile reagent in various chemical transformations. The positioning of the trifluoromethyl groups also influences the electronic properties of the compound, which can lead to different reactivity patterns compared to its analogs.

Properties

Molecular Formula

C8H3BrF6Zn

Molecular Weight

358.4 g/mol

IUPAC Name

1,4-bis(trifluoromethyl)benzene-6-ide;bromozinc(1+)

InChI

InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

BWRLYJOLWNMTFU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]C=C1C(F)(F)F)C(F)(F)F.[Zn+]Br

Origin of Product

United States

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